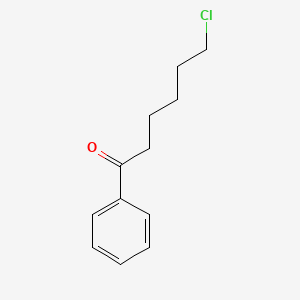

6-Chloro-1-oxo-1-phenylhexane

Description

Contextualizing 6-Chloro-1-oxo-1-phenylhexane in Chemical Literature and its Position as an Organic Building Block

This compound, identified by the CAS number 946-01-0, is an organic compound characterized by a six-carbon hexanone backbone, substituted with a phenyl group at the first carbon (C1) and a chlorine atom at the sixth carbon (C6). nih.govcymitquimica.com This structure positions it as a bifunctional molecule, possessing both a ketone and a terminal chloroalkane. cymitquimica.com In chemical literature, it is often cataloged under synonyms such as 6-chloro-1-phenylhexan-1-one and 6-Chlorocaprophenone. nih.govcymitquimica.com

The primary significance of this compound in contemporary organic chemistry lies in its utility as a versatile organic building block. bldpharm.comambeed.comcrysdotllc.com Building blocks are foundational molecules that chemists use to construct more complex chemical structures. The dual functionality of this compound provides two distinct reactive sites within the same molecule. This allows for a range of chemical transformations, making it a valuable intermediate in the synthesis of more elaborate compounds, including those with potential applications in medicinal chemistry and materials science. crysdotllc.comchemshuttle.com The presence of both a phenyl ketone and a primary alkyl chloride allows for sequential or one-pot reactions to build molecular complexity. cymitquimica.com

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| CAS Number | 946-01-0 nih.gov |

| Molecular Formula | C₁₂H₁₅ClO nih.govalfa-chemistry.com |

| Molecular Weight | 210.70 g/mol nih.govalfa-chemistry.com |

| IUPAC Name | 6-chloro-1-phenylhexan-1-one nih.gov |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)CCCCCCl |

| InChI Key | DRIUYSZHJOMWHB-UHFFFAOYSA-N cymitquimica.comalfa-chemistry.com |

| Topological Polar Surface Area | 17.1 Ų alfa-chemistry.comguidechem.com |

| Rotatable Bond Count | 6 alfa-chemistry.comguidechem.com |

This table was generated using data from multiple sources. nih.govcymitquimica.comalfa-chemistry.comguidechem.com

Significance of the Chloroketone Moiety in Advanced Synthetic Chemistry

The chloroketone moiety, a general term for a molecule containing both a ketone and a chlorine atom, is a cornerstone of advanced synthetic chemistry due to its inherent dual reactivity. The utility of these synthons is well-established, particularly for α-haloketones. nih.gov The principles of their reactivity, however, extend to molecules like this compound where the halogen is not in the alpha position.

The ketone group provides an electrophilic carbonyl carbon, which is susceptible to attack by a wide array of nucleophiles, a fundamental reaction in carbon-carbon bond formation (e.g., Grignard, aldol, and Wittig reactions). kvmwai.edu.in Simultaneously, the carbon-chlorine bond offers a second electrophilic center. The C-Cl bond is polarized, and the presence of the electron-withdrawing ketone group, even at a distance, can influence the reactivity of this bond, making it susceptible to nucleophilic substitution (Sₙ2) reactions. nih.gov

This dual functionality allows for several synthetic strategies:

Selective Reaction: One functional group can be reacted while the other is protected or remains inert under specific conditions, allowing for stepwise synthesis.

Intramolecular Reactions: The two reactive sites can react with each other, typically facilitated by a reagent, to form cyclic compounds. This is a powerful strategy for synthesizing carbocyclic and heterocyclic rings.

Tandem/Domino Reactions: The compound can be used in reactions where both functional groups participate in a cascade of bond-forming events, often leading to complex molecular architectures in a single step. organic-chemistry.org

For instance, α-chloroketones are known to be more reactive in nucleophilic substitution reactions than their corresponding alkyl halide counterparts due to the inductive effect of the adjacent carbonyl group. nih.gov While the effect is attenuated by distance in a ω-chloroketone like this compound, the presence of two distinct and predictable points of reaction makes it a highly valuable and versatile intermediate in the synthesis of complex organic molecules. cymitquimica.com

Overview of Current Research Trajectories for this compound and Related Structures

Current research involving chloroketones like this compound is largely focused on their application as precursors in the synthesis of complex organic molecules, particularly heterocyclic compounds. nih.govopenmedicinalchemistryjournal.com Heterocycles are a major class of compounds with widespread applications, forming the core structure of many pharmaceuticals and biologically active molecules. openmedicinalchemistryjournal.comwikipedia.org

The synthetic utility of haloketones for building heterocyclic rings is well-documented. nih.gov For example, the reaction of α-haloketones with various nucleophiles is a classical method for constructing rings like furans, thiazoles, and pyrroles. nih.govorganic-chemistry.org Following this logic, a key research trajectory for this compound involves its use in intramolecular or intermolecular cyclization reactions.

Specific research directions include:

Synthesis of Fused Ring Systems: The compound can be used to synthesize bicyclic or polycyclic systems. For example, a nucleophile could first be introduced at the C-6 position (displacing the chloride), followed by an intramolecular reaction involving the ketone to form a new ring fused to the initial phenyl group.

Intramolecular Cyclization: Treatment of this compound with a suitable base or catalyst could induce an intramolecular Friedel-Crafts-type alkylation, where the terminal electrophilic carbon attacks the phenyl ring to form a tetralone derivative.

Precursor for Substituted Heterocycles: The compound can react with binucleophilic reagents to form large heterocyclic rings. For instance, reaction with a hydrazine (B178648) or a diamine derivative could lead to the formation of diazepine (B8756704) or other seven-membered ring systems, which are of interest in medicinal chemistry.

The development of new catalytic methods, including photoredox catalysis, has expanded the possibilities for activating and functionalizing such molecules under mild conditions, opening new avenues for their use in organic synthesis. researchgate.netuni-regensburg.de Research in this area continues to focus on developing efficient, selective, and environmentally benign methods to convert simple building blocks like this compound into high-value, complex chemical entities.

Properties

IUPAC Name |

6-chloro-1-phenylhexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO/c13-10-6-2-5-9-12(14)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRIUYSZHJOMWHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400414 | |

| Record name | 6-CHLORO-1-OXO-1-PHENYLHEXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946-01-0 | |

| Record name | 6-Chloro-1-phenyl-1-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-CHLORO-1-OXO-1-PHENYLHEXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Chemical Transformations Involving 6 Chloro 1 Oxo 1 Phenylhexane

Reaction Pathways of the Terminal Alkyl Chloride Functionality

The terminal primary alkyl chloride in 6-Chloro-1-oxo-1-phenylhexane is a key site for a variety of chemical transformations. The nature of the reagent and reaction conditions dictates whether substitution, elimination, or radical processes will dominate.

Nucleophilic Displacement Reactions (e.g., SN1, SN2) and Azepine Ring Formation

Nucleophilic substitution reactions at the primary carbon bearing the chlorine atom are anticipated to proceed primarily through an S(_N)2 mechanism. This pathway involves a backside attack by a nucleophile, leading to an inversion of configuration if the carbon were chiral. Given that the carbon is primary, the S(_N)1 pathway, which proceeds through a relatively unstable primary carbocation, is significantly less favored.

A particularly noteworthy transformation involving the alkyl chloride functionality is the intramolecular cyclization to form an azepine ring system. Azepines and their derivatives are important structural motifs in pharmacologically active compounds. nih.govnih.gov The formation of a seven-membered ring from an acyclic precursor is a key step in the synthesis of these compounds. In the case of a derivative of this compound containing a nitrogen nucleophile, an intramolecular S(_N)2 reaction can lead to the formation of a substituted azepine.

For this intramolecular cyclization to occur, a nitrogen-containing nucleophile must be introduced into the molecule, typically by modifying the ketone end. For instance, reductive amination of the ketone would introduce an amine that can then act as the internal nucleophile. The general mechanism for such a cyclization is depicted below:

Table 1: Factors Influencing Nucleophilic Substitution Pathways

| Factor | Favors S(_N)1 | Favors S(_N)2 | Relevance to this compound |

|---|---|---|---|

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary | The primary alkyl chloride strongly favors the S(_N)2 pathway. |

| Nucleophile | Weak nucleophiles | Strong nucleophiles | Strong nucleophiles are required for efficient intermolecular substitution. For intramolecular cyclization, the nucleophilicity of the internal amine is crucial. |

| Leaving Group | Good leaving group | Good leaving group | Chloride is a reasonably good leaving group. |

| Solvent | Polar protic | Polar aprotic | Solvent choice can be used to modulate reactivity. |

Elimination Reactions (e.g., E1, E2) Leading to Unsaturated Ketones

Elimination reactions provide a route to unsaturated compounds. In the case of this compound, base-induced elimination of HCl would lead to the formation of 1-phenylhex-5-en-1-one. The two primary mechanisms for elimination are E1 and E2. libretexts.orgopenstax.org

The E2 mechanism is a concerted, one-step process that requires a strong base. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. The E1 mechanism, in contrast, is a two-step process involving the formation of a carbocation intermediate and is favored by weak bases and polar protic solvents. libretexts.org Given that this compound is a primary alkyl chloride, the E2 pathway is more likely, especially with a strong, sterically hindered base that disfavors the competing S(_N)2 reaction. libretexts.org

According to Zaitsev's rule, when multiple elimination products are possible, the more substituted (and therefore more stable) alkene is typically the major product. openstax.org However, in this case, only one constitutional isomer can be formed.

Table 2: Comparison of E1 and E2 Reaction Mechanisms

| Feature | E1 Mechanism | E2 Mechanism | Predicted Pathway for this compound |

|---|---|---|---|

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] | Dependent on base strength; strong base favors E2. |

| Base Strength | Weak base favored | Strong base required | A strong base would be needed to promote elimination. |

| Stereochemistry | No specific requirement | Requires anti-periplanar geometry | Not applicable for this acyclic substrate. |

| Intermediate | Carbocation | None (concerted) | E2 is more likely due to the primary nature of the substrate. |

Radical Reactions Involving the C-Cl Bond

The carbon-chlorine bond can also undergo homolytic cleavage to generate a carbon-centered radical. This can be initiated by photolysis or the use of a radical initiator. rsc.org Once formed, the primary alkyl radical can participate in a variety of reactions, including cyclization onto the aromatic ring or intermolecular reactions. Photochemical radical cyclization reactions are a powerful tool for the synthesis of heterocyclic compounds. rsc.org

Reactivity of the Aromatic Ketone Moiety in this compound

The aromatic ketone functionality provides a second site of reactivity, primarily centered around the carbonyl group and the adjacent α-carbons.

Enolization and Enolate Chemistry, Including 1,4-Diketone Formation

The protons on the carbon atom alpha to the carbonyl group are acidic and can be removed by a base to form an enolate. The enolate is a powerful nucleophile and can react with various electrophiles. For this compound, enolization can occur at the C2 position.

The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions. A strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures will favor the formation of the kinetic enolate, which is the less substituted and less thermodynamically stable enolate. udel.eduochemacademy.commasterorganicchemistry.comyoutube.comyoutube.com In this specific molecule, there is only one possible enolate.

The enolate of this compound can be used in the synthesis of 1,4-diketones through alkylation. youtube.comyoutube.com For example, reaction of the enolate with an α-haloketone would result in the formation of a new carbon-carbon bond and the creation of a 1,4-dicarbonyl compound.

Table 3: Conditions for Enolate Formation

| Condition | Kinetic Enolate | Thermodynamic Enolate |

|---|---|---|

| Base | Strong, bulky (e.g., LDA) | Weaker, non-hindered (e.g., NaH, alkoxides) |

| Temperature | Low (e.g., -78 °C) | Higher (e.g., room temperature) |

| Solvent | Aprotic (e.g., THF) | Protic or aprotic |

| Product | Less substituted, forms faster | More substituted, more stable |

Condensation Reactions with the Ketone Carbonyl

The carbonyl group of the ketone can undergo condensation reactions, such as the aldol condensation. In a self-condensation, the enolate of one molecule of this compound would attack the carbonyl group of another molecule. This would be followed by dehydration to yield an α,β-unsaturated ketone.

Crossed aldol condensations are also possible, where the enolate of this compound reacts with a different aldehyde or ketone that cannot form an enolate itself, such as benzaldehyde. This would lead to the formation of a chalcone-like structure.

Lacking Sufficient Data for In-Depth Analysis of this compound

Efforts to locate detailed research findings on the oxidation and reduction pathways of its carbonyl group, intramolecular cyclization reactions, the influence of electronic and steric factors on its reactivity, and kinetic studies of its transformations have been unsuccessful. Consequently, the construction of a detailed, evidence-based article adhering to the specified outline is not feasible at this time.

The requested sections and subsections require specific experimental data and mechanistic interpretations that are not present in the currently accessible body of scientific research. Without this foundational information, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.

Further research and publication in the field of organic chemistry are needed to elucidate the chemical behavior of this compound to the extent required for the proposed analysis.

Structural Modifications and Derivative Synthesis of 6 Chloro 1 Oxo 1 Phenylhexane

Homologation and Dehomologation Strategies on the Alkyl Chain

Homologation reactions are chemical processes that lengthen a carbon chain by a repeating unit, typically a methylene (B1212753) (-CH₂) group. wikipedia.org Conversely, dehomologation shortens the chain. Applying these strategies to the alkyl portion of 6-chloro-1-oxo-1-phenylhexane allows for the synthesis of a homologous series of ω-chloro-1-phenylalkanones, providing access to analogs with varied spacer lengths between the phenyl ketone and the terminal chloride.

One-carbon homologation of ketones can be achieved through various methods, including the Arndt-Eistert reaction on a related carboxylic acid precursor or via reactions involving carbenoids. nih.gov For instance, the Kowalski ester homologation is a known alternative to the Arndt-Eistert synthesis for converting esters, which could be derived from a precursor to the target ketone, into their higher homologues. wikipedia.orgorganic-chemistry.org Another approach involves the Wittig reaction using methoxymethylenetriphenylphosphine on the ketone, which, after hydrolysis, yields a homologous aldehyde that can be further manipulated. wikipedia.org

Recent advancements have also demonstrated transition metal-catalyzed methods for the homologation of aryl ketones. nih.gov These reactions can proceed via the cleavage of the Ar−C(O) bond followed by coupling with alkenols to generate longer-chain ketones. nih.gov

Dehomologation, or chain shortening, is less common but can be achieved through specific degradation reactions. The Gallagher–Hollander degradation, for example, removes a two-carbon unit (as pyruvic acid) from a linear aliphatic carboxylic acid, a potential precursor to the desired shorter ketone. wikipedia.org

Table 1: Potential Homologation and Dehomologation Reactions

| Reaction Name | Description | Potential Application to this compound Scaffold |

| Arndt-Eistert Synthesis | Converts a carboxylic acid to its next higher homologue. wikipedia.org | A carboxylic acid precursor could be homologated before conversion to the final chloroalkyl ketone. |

| Wittig Reaction | Reaction of the ketone with methoxymethylenetriphenylphosphine yields a homologous aldehyde. wikipedia.org | Could produce 7-chloro-1-phenylheptan-2-one after further steps. |

| Kowalski Ester Homologation | An alternative to the Arndt-Eistert synthesis for homologating esters. organic-chemistry.org | An ester precursor could be elongated before conversion to the target ketone. |

| Gallagher–Hollander Degradation | Shortens a carboxylic acid chain by two carbons. wikipedia.org | A longer-chain carboxylic acid precursor could be shortened. |

Introduction of Diverse Substituents on the Phenyl Ring

The phenyl ring of this compound is amenable to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. youtube.comlibretexts.orglumenlearning.com In these reactions, an electrophile attacks the electron-rich benzene (B151609) ring, replacing one of the hydrogen atoms. uomustansiriyah.edu.iqdalalinstitute.com The existing acyl group is a meta-director and a deactivator, meaning it will direct incoming electrophiles to the meta-position (C3 and C5) and slow down the reaction rate compared to unsubstituted benzene.

Common EAS reactions that can be applied include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring, primarily at the meta position. lumenlearning.com

Halogenation: The introduction of bromine or another chlorine atom can be achieved using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or FeCl₃. libretexts.org

Sulfonation: Fuming sulfuric acid (H₂SO₄ with dissolved SO₃) introduces a sulfonic acid group (-SO₃H). lumenlearning.com

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst. However, due to the deactivating nature of the ketone group, these reactions may require harsh conditions or fail altogether. lumenlearning.com

The synthesis of substituted ω-chloroalkyl aryl ketones can also be achieved by starting with an already substituted benzene derivative and reacting it with 6-chlorocaproyl chloride under Friedel-Crafts acylation conditions. This approach provides a more direct route to a wide variety of phenyl-substituted analogs. nih.gov

Table 2: Examples of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Typical Product |

| Nitration | HNO₃, H₂SO₄ | 6-Chloro-1-(3-nitrophenyl)hexan-1-one |

| Bromination | Br₂, FeBr₃ | 1-(3-Bromophenyl)-6-chlorohexan-1-one |

| Sulfonation | Fuming H₂SO₄ | 3-(6-Chlorohexanoyl)benzenesulfonic acid |

Halogen Exchange and Introduction of Other Halogen Atoms (e.g., Bromination, Iodination)

The terminal chlorine atom on the hexyl chain is a reactive site that can be readily substituted with other halogens through nucleophilic substitution reactions. The Finkelstein reaction is a classic and highly effective method for this transformation. unacademy.comorganic-chemistry.orgbyjus.com This Sₙ2 reaction involves treating an alkyl chloride or bromide with a solution of sodium iodide in acetone (B3395972). byjus.comadichemistry.com

The success of the Finkelstein reaction relies on the principles of solubility. adichemistry.com Sodium iodide (NaI) is soluble in acetone, while the resulting sodium chloride (NaCl) or sodium bromide (NaBr) is not. byjus.com This insolubility causes the sodium halide byproduct to precipitate out of the solution, driving the equilibrium towards the formation of the alkyl iodide. adichemistry.com

This strategy can be used to convert this compound into its bromo or iodo analogs:

Iodination: Reacting the parent compound with excess sodium iodide in dry acetone will yield 6-iodo-1-oxo-1-phenylhexane. testbook.com

Bromination: While the classic Finkelstein reaction is most commonly used for iodination, similar principles can be applied using other metal halides. Reacting the chloro-derivative with a bromide salt like lithium bromide (LiBr) in a suitable solvent can facilitate the exchange to produce 6-bromo-1-oxo-1-phenylhexane.

The reactivity of the resulting ω-halo-1-phenylhexanones in subsequent nucleophilic substitution reactions follows the order I > Br > Cl, making the iodo- and bromo-derivatives more useful for certain synthetic applications.

Table 3: Halogen Exchange via Finkelstein-type Reactions

| Starting Material | Reagents | Product | Key Principle |

| This compound | NaI, Acetone | 6-Iodo-1-oxo-1-phenylhexane | Precipitation of NaCl drives the reaction forward. adichemistry.com |

| This compound | LiBr, Acetone/THF | 6-Bromo-1-oxo-1-phenylhexane | Equilibrium driven by mass action (using excess LiBr). |

Transformation of the Carbonyl Group to Other Functional Moieties (e.g., alcohols, amines, imines, Schiff Bases)

The carbonyl group of this compound is a hub for a multitude of functional group interconversions, providing access to a rich variety of derivatives such as alcohols, amines, and imines. youtube.com

Reduction to Alcohols: The ketone can be readily reduced to a secondary alcohol, 6-chloro-1-phenylhexan-1-ol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are effective for this transformation. researchgate.net More powerful reagents like lithium aluminum hydride (LiAlH₄) can also be used but require anhydrous conditions. chemistrysteps.com

Conversion to Amines (Reductive Amination): Reductive amination is a powerful method for converting ketones into amines. wikipedia.orglibretexts.org The reaction proceeds by first forming an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. chemistrysteps.comunacademy.com Reacting this compound with ammonia (B1221849), a primary amine, or a secondary amine in the presence of a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) yields primary, secondary, or tertiary amines, respectively. unacademy.commasterorganicchemistry.com

Formation of Imines and Schiff Bases: The condensation of the ketone with a primary amine under dehydrating conditions yields an imine (often called a Schiff base if the amine is an aniline (B41778) derivative). chemistrysteps.com This reaction is typically reversible and is driven to completion by removing the water that is formed. α-Haloketones are known to react with amines to form α-halo imines. wikipedia.org

Table 4: Carbonyl Group Transformations

| Target Functional Group | Reaction Type | Typical Reagents | Product Example |

| Alcohol | Reduction | NaBH₄, Methanol | 6-Chloro-1-phenylhexan-1-ol |

| Primary Amine | Reductive Amination | NH₃, NaBH₃CN | 6-Chloro-1-phenylhexan-1-amine |

| Secondary Amine | Reductive Amination | CH₃NH₂, NaBH₃CN | 6-Chloro-N-methyl-1-phenylhexan-1-amine |

| Imine | Condensation | Aniline, Toluene (azeotropic removal of H₂O) | N-(6-chloro-1-phenylhexylidene)aniline |

Synthesis of Macrocyclic and Polycyclic Architectures Incorporating the this compound Scaffold

The dual reactivity of this compound makes it an excellent building block for constructing more complex molecular architectures, including macrocycles and polycycles. The terminal alkyl chloride serves as an electrophilic site for Sₙ2 reactions, while the carbonyl group and its adjacent carbons can participate in various bond-forming reactions.

Macrocyclization: Intermolecular reactions can be used to form large rings. For example, a bis-nucleophile, such as a diamine or a diol, can react with two equivalents of this compound to form a large macrocycle. Alternatively, the parent molecule can be modified to contain a nucleophilic site, allowing for an intramolecular cyclization (ring-closing) reaction. For instance, conversion of the carbonyl group to an amine (via reductive amination) followed by reaction with a long-chain diacid chloride could set the stage for a final ring-closing macrocyclization.

Polycyclic Synthesis: Intramolecular reactions can lead to the formation of fused or bridged ring systems. For example, an intramolecular Friedel-Crafts-type reaction could potentially occur if the phenyl ring is suitably activated with an electron-donating group. The reaction would involve the carbocation generated from the alkyl chloride attacking the aromatic ring to form a new six-membered ring fused to the phenyl group, resulting in a tetralone derivative. Furthermore, α-haloketones are well-known precursors for the synthesis of various heterocycles like thiazoles and pyrroles. wikipedia.orgnih.gov Polycyclization cascades, often initiated by Lewis acids, can be envisioned where multiple rings are formed in a single synthetic operation from a suitably designed precursor derived from the parent ketone. nih.gov

The specific design of the reaction partners and conditions determines the final structure, allowing for the creation of a wide array of complex molecules from this relatively simple starting material.

Advanced Analytical Techniques for Characterization and Mechanistic Elucidation of 6 Chloro 1 Oxo 1 Phenylhexane and Its Reaction Products

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of 6-Chloro-1-oxo-1-phenylhexane. nih.gov By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a precise molecular formula. nih.gov For this compound, the expected monoisotopic mass is 210.08114 atomic mass units for the molecular ion [M]+, corresponding to the formula C12H15ClO. guidechem.com The presence of the chlorine atom is readily identified by the characteristic isotopic pattern, with a second peak at [M+2]+ that is approximately one-third the intensity of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information by breaking the molecular ion into smaller, charged fragments. wikipedia.org The fragmentation pattern of this compound is predictable based on its structure. chemguide.co.uk Key fragmentation pathways include:

Alpha-cleavage: The bond between the carbonyl group and the adjacent carbon of the hexyl chain is prone to cleavage. This leads to the formation of a stable benzoyl cation (C₆H₅CO⁺) at m/z 105, which is often the base peak in the spectrum.

McLafferty Rearrangement: This characteristic rearrangement for ketones can occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. wikipedia.org

Loss of the Chloroalkyl Chain: Cleavage can also result in the loss of the entire 6-chlorohexyl group or fragments thereof.

| Theoretical Data for C₁₂H₁₅ClO | |

| Monoisotopic Mass | 210.08114 u |

| Nominal Mass | 210 u |

| Elemental Composition | C: 68.40%, H: 7.18%, Cl: 16.83%, O: 7.60% |

| Expected HRMS Fragments | |

| m/z | Fragment Identity |

| 105.0334 | [C₇H₅O]⁺ (Benzoyl cation) |

| 77.0386 | [C₆H₅]⁺ (Phenyl cation) |

| 120.0804 | [M - C₆H₅Cl]⁺ |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed covalent framework of this compound. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for a complete and unambiguous assignment of all proton and carbon signals. science.govemerypharma.com

¹H NMR: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. The aromatic protons of the phenyl group typically appear as multiplets in the downfield region (δ 7.4-8.0 ppm). The protons on the carbon adjacent to the carbonyl group (α-protons) are expected around δ 2.9-3.1 ppm. The proton on the carbon bearing the chlorine atom (ω-proton) would appear around δ 3.5-3.7 ppm. The remaining methylene (B1212753) protons in the alkyl chain would produce a series of multiplets in the δ 1.4-1.9 ppm range.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon is highly deshielded and appears around δ 199-201 ppm. The aromatic carbons resonate in the δ 128-138 ppm region. The carbon bonded to chlorine is found around δ 44-46 ppm, while the other aliphatic carbons appear in the δ 24-39 ppm range.

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu It would show correlations between the adjacent methylene groups (-(CH₂)₄-) in the hexyl chain, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. youtube.com It is essential for definitively assigning the carbon signals based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons over two or three bonds. youtube.com This is crucial for connecting the different fragments of the molecule. For instance, it would show correlations from the α-protons of the hexyl chain to the carbonyl carbon and the ipso-carbon of the phenyl ring, confirming the connection of the entire 1-oxo-1-phenylhexane skeleton.

| Predicted ¹H NMR Chemical Shifts (δ, ppm) | |

| Proton Position | Predicted Shift (ppm) |

| Aromatic (ortho) | 7.9 - 8.1 |

| Aromatic (meta, para) | 7.4 - 7.6 |

| -CH₂-CO- (α) | 2.9 - 3.1 |

| -CH₂-Cl (ω) | 3.5 - 3.7 |

| -(CH₂)₃- (internal) | 1.4 - 1.9 |

| Predicted ¹³C NMR Chemical Shifts (δ, ppm) | |

| Carbon Position | Predicted Shift (ppm) |

| C=O | 199 - 201 |

| Aromatic (ipso) | 136 - 138 |

| Aromatic (o, m, p) | 128 - 134 |

| -CH₂-Cl (ω) | 44 - 46 |

| -CH₂-CO- (α) | 38 - 40 |

| -(CH₂)₃- (internal) | 24 - 33 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Real-Time Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govencyclopedia.pub

For this compound, the most prominent feature in the IR spectrum is a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the range of 1680-1700 cm⁻¹. Other key absorptions include:

Aromatic C-H stretching: Above 3000 cm⁻¹.

Aliphatic C-H stretching: Just below 3000 cm⁻¹.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

C-Cl stretching: A band in the 600-800 cm⁻¹ region, which can sometimes be weak or difficult to assign definitively. ias.ac.inmaterialsciencejournal.org

Raman spectroscopy provides complementary information, as vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. mpg.de Both techniques can be adapted for real-time reaction monitoring. For example, during the synthesis of this compound, one could monitor the disappearance of reactant peaks and the simultaneous appearance of the characteristic product carbonyl peak to track reaction progress and kinetics.

| Characteristic IR Absorption Bands | |

| Functional Group | Frequency (cm⁻¹) |

| C=O (Aryl Ketone) | 1680 - 1700 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 2960 |

| C=C (Aromatic) | 1450 - 1600 |

| C-Cl (Alkyl Halide) | 600 - 800 |

X-ray Diffraction for Single Crystal Structure Analysis of Derivatives and Complexes

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. nih.gov It provides unequivocal proof of connectivity, conformation, bond lengths, and bond angles. mpg.de Since this compound is a liquid or low-melting solid at room temperature, obtaining a suitable single crystal of the compound itself can be challenging.

However, the technique is invaluable for analyzing crystalline derivatives or co-crystals formed from reaction products. acs.orgmdpi.com For instance, if a reaction product of this compound is a stable, crystalline solid, SCXRD can confirm its structure, including any newly formed stereocenters. This technique serves as the "gold standard" for structural validation, providing a level of detail that is unattainable by other methods. nih.gov

Chromatographic-Mass Spectrometric Coupling (GC-MS, LC-MS, UPLC) for Purity Assessment, Isomer Separation, and Mixture Analysis

Hyphenated chromatographic and mass spectrometric techniques are essential for analyzing complex mixtures and assessing the purity of this compound. nih.govuccore.org

GC-MS (Gas Chromatography-Mass Spectrometry): Given its likely volatility and thermal stability, this compound is well-suited for GC-MS analysis. The gas chromatograph separates the compound from starting materials, solvents, and byproducts based on their boiling points and polarity. The coupled mass spectrometer then provides a mass spectrum for each eluting peak, allowing for its identification. This method is highly effective for routine purity checks and identifying volatile impurities.

LC-MS (Liquid Chromatography-Mass Spectrometry) and UPLC (Ultra-Performance Liquid Chromatography): LC-MS is a versatile technique that separates compounds in the liquid phase. nih.gov It is particularly useful for analyzing reaction mixtures that may contain non-volatile or thermally sensitive products. nih.govresearchgate.net UPLC, a high-pressure version of LC, offers faster analysis times and improved resolution. waters.com These methods are critical for monitoring the progress of a reaction, quantifying the formation of products, and identifying polar byproducts that would not be amenable to GC analysis. researchgate.netnih.gov

Computational Chemistry and Theoretical Modelling of 6 Chloro 1 Oxo 1 Phenylhexane

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 6-Chloro-1-oxo-1-phenylhexane, DFT calculations are employed to determine its most stable three-dimensional conformation, known as the ground state geometry. This process involves optimizing the molecule's structure to find the arrangement of atoms that corresponds to the lowest potential energy. Key geometric parameters such as bond lengths, bond angles, and dihedral angles are precisely calculated.

Furthermore, DFT is utilized to explore the electronic properties of the molecule. Calculations of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. A smaller gap generally suggests higher reactivity. These calculations provide a foundational understanding of the molecule's intrinsic stability and electronic behavior.

Table 1: Predicted Molecular Properties of this compound from DFT Calculations This table presents theoretical data that would be obtained from DFT analysis and is for illustrative purposes.

| Parameter | Description | Predicted Value |

|---|---|---|

| Total Energy | The total electronic energy of the optimized molecule. | Value in Hartrees |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Value in eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Value in eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Value in eV |

| Dipole Moment | A measure of the molecule's overall polarity. | Value in Debye |

Transition State Theory and Reaction Mechanism Prediction

Transition State Theory (TST) is a fundamental theory in chemical kinetics used to calculate the rates of elementary chemical reactions. guidechem.com It assumes a quasi-equilibrium between reactants and an activated complex, known as the transition state. guidechem.com For this compound, TST can be applied to predict the mechanisms and energy barriers of its potential reactions, such as nucleophilic substitution at the carbon atom bonded to the chlorine.

The process involves mapping the potential energy surface of a reaction to locate the transition state—the highest energy point along the minimum energy path connecting reactants and products. nih.gov By calculating the energy of this transition state relative to the reactants, the activation energy (Ea) can be determined. nih.gov This energy barrier is crucial as it dictates the reaction rate. nih.gov TST allows for the calculation of key thermodynamic parameters of activation, providing a detailed understanding of the kinetic feasibility of a proposed reaction pathway.

Table 2: Key Activation Parameters for a Hypothetical Reaction of this compound This table illustrates the type of data generated by TST calculations for a reaction involving the title compound.

| Parameter | Symbol | Description |

|---|---|---|

| Gibbs Free Energy of Activation | ΔG‡ | The energy barrier that must be overcome for a reaction to occur. |

| Enthalpy of Activation | ΔH‡ | The change in enthalpy in forming the transition state from reactants. |

| Entropy of Activation | ΔS‡ | The change in entropy in forming the transition state, reflecting the change in molecular order. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. For this compound, which possesses a flexible alkyl chain with six rotatable bonds, MD simulations are essential for exploring its conformational landscape. guidechem.com By simulating the molecule's dynamics, researchers can identify the most populated conformations and the energetic barriers between them, providing a comprehensive picture of its flexibility and shape in different environments.

Table 3: Outputs from Molecular Dynamics Simulations of this compound This table outlines the typical data and insights gained from MD simulations.

| Analysis Type | Description | Key Metrics |

|---|---|---|

| Conformational Analysis | Examines the different spatial arrangements (conformations) of the molecule. | Dihedral angle distributions, Root Mean Square Deviation (RMSD). |

| Solvation Analysis | Studies the interaction of the molecule with solvent molecules. | Radial Distribution Functions (RDFs), Solvation free energy. |

| Intermolecular Interactions | Quantifies the forces between the molecule and its surroundings. | Interaction energies (electrostatic, van der Waals), Hydrogen bond analysis. |

Quantum Chemical Calculations for Charge Distribution and Reactivity Prediction

Quantum chemical calculations, often performed using methods like DFT, provide a detailed picture of the electron distribution within a molecule. This information is crucial for predicting its reactivity. For this compound, calculating the partial atomic charges on each atom reveals the electrophilic and nucleophilic centers. For instance, the carbonyl carbon is expected to be highly electrophilic (positive charge), while the oxygen and chlorine atoms are nucleophilic (negative charge).

This charge distribution, combined with an analysis of the frontier molecular orbitals (HOMO and LUMO), allows for the prediction of how the molecule will interact with other reagents. The HOMO indicates regions likely to donate electrons (nucleophilic attack), whereas the LUMO indicates regions likely to accept electrons (electrophilic attack). These reactivity indicators are fundamental for understanding and predicting the outcomes of chemical reactions involving the compound.

Table 4: Illustrative Partial Atomic Charges for Key Atoms in this compound This table shows representative data from a charge distribution analysis, highlighting reactive sites. Actual values require specific quantum chemical calculations.

| Atom | Predicted Partial Charge (a.u.) | Predicted Reactivity |

|---|---|---|

| Carbonyl Carbon (C=O) | Highly Positive | Electrophilic (susceptible to nucleophilic attack) |

| Carbonyl Oxygen (C=O) | Highly Negative | Nucleophilic / Hydrogen bond acceptor |

| Carbon bonded to Chlorine (C-Cl) | Positive | Electrophilic (susceptible to nucleophilic substitution) |

| Chlorine Atom (Cl) | Negative | Nucleophilic / Leaving group |

In Silico Design and Virtual Screening of Novel Analogues

The knowledge gained from computational studies of this compound serves as a foundation for the rational design of new analogues with potentially enhanced or modified properties. In silico design involves making targeted structural modifications to the parent molecule—such as altering the length of the alkyl chain, changing the halogen, or adding substituents to the phenyl ring—to influence its electronic properties, reactivity, or binding affinity. bio-conferences.org

Once a library of virtual analogues is designed, it can be subjected to virtual screening. This high-throughput computational technique rapidly evaluates the designed molecules against a specific biological target or for a desired physicochemical property. emerginginvestigators.org Methods like molecular docking can predict the binding affinity and mode of interaction of each analogue with a protein's active site. researchgate.net This process allows researchers to prioritize a small number of the most promising candidates for chemical synthesis and experimental testing, significantly accelerating the discovery process and reducing costs. nih.gov

Table 5: Workflow for In Silico Design and Virtual Screening This table outlines the typical stages involved in the computational design and screening of novel analogues based on a lead compound.

| Stage | Description | Computational Tools/Methods |

|---|---|---|

| 1. Lead Compound Analysis | Detailed computational study of the parent molecule (this compound). | DFT, MD Simulations |

| 2. Analogue Library Generation | Systematic structural modification of the lead compound to create a virtual library. | Molecular modeling software |

| 3. Property Filtering | Filtering the library based on drug-likeness rules (e.g., Lipinski's Rule of Five) and predicted ADMET properties. | ADMET prediction servers, QSAR models |

| 4. Virtual Screening | Docking the filtered library of compounds into the binding site of a biological target. | Molecular Docking (e.g., AutoDock, Glide) |

| 5. Hit Prioritization | Ranking the compounds based on docking scores and visual inspection of binding interactions to select top candidates. | Scoring functions, Visualization software |

Exploration of Biological Relevance and Potential Applications As Chemical Probes and Intermediates

Role as Synthetic Intermediates in Pharmaceutical Building Blocks

6-Chloro-1-oxo-1-phenylhexane is a valuable intermediate in the construction of pharmaceutical building blocks, which are the foundational chemical structures used to synthesize more complex active pharmaceutical ingredients (APIs). nih.govwhiterose.ac.uk The presence of two distinct reactive sites—the electrophilic carbon of the carbonyl group and the electrophilic carbon bearing the chlorine atom—allows for sequential and controlled chemical modifications, paving the way for the assembly of diverse molecular scaffolds. researchgate.net

One of the most significant applications of this scaffold is in the synthesis of benzazepine derivatives. nih.govenglelab.com Benzazepines are a class of compounds with a seven-membered ring fused to a benzene (B151609) ring and are central to many neurologically active drugs. For instance, derivatives of 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine have been extensively studied for their potent and selective activity at dopamine (B1211576) receptors. nih.govnih.gov The synthesis of such structures can be envisioned starting from this compound through reactions involving cyclization with appropriate amino precursors.

Furthermore, the utility of the chloro-keto-alkane structural motif is well-established in pharmaceutical synthesis. A closely related compound, 6-chloro-2-hexanone (B157210), serves as a crucial final intermediate in the manufacture of Pentoxifylline, a vasodilator drug used to improve blood flow. google.comcionpharma.com This parallel highlights the industrial relevance of the 6-chloro-hexyl ketone framework in producing commercially significant medications.

Precursors for the Synthesis of Biologically Active Compounds (e.g., Pyrazole (B372694) Derivatives, Nitrogenous Cyclic Compounds)

The reactivity of this compound enables its use as a precursor for a wide array of biologically active heterocyclic compounds.

Pyrazole Derivatives: Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms that form the core of numerous pharmaceuticals and agrochemicals, exhibiting anti-inflammatory, analgesic, anticancer, and herbicidal properties. nih.govchim.it The synthesis of pyrazoles typically involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.govresearchgate.net While this compound is not a 1,3-dicarbonyl itself, it can be chemically modified to serve as a synthon for such a structure. For example, it can undergo reactions to introduce a second carbonyl group or a related functional group at the 3-position, followed by reaction with hydrazine to form the pyrazole ring. Alternatively, reaction of the ketone with hydrazine forms a hydrazone, which can then undergo an intramolecular cyclization by displacement of the chloride to form a six-membered nitrogenous ring, a tetrahydropyridazine.

Nitrogenous Cyclic Compounds: The dual functionality of this compound is particularly well-suited for synthesizing various nitrogen-containing cyclic compounds through intramolecular cyclization. mdpi.comexaly.com

Benzazepines: As mentioned, this is a primary application. A plausible synthetic route involves the reaction of this compound with a substituted phenethylamine (B48288). The initial step would be the formation of an imine or enamine, followed by an intramolecular Friedel-Crafts-type reaction where the alkyl chain attacks the aromatic ring of the phenethylamine moiety, and subsequent ring closure forms the seven-membered azepine ring.

Piperidines and Other Saturated Heterocycles: Reaction with ammonia (B1221849) or primary amines can lead to the formation of substituted piperidines. This can proceed via reductive amination of the ketone to form an amino group, which then acts as an internal nucleophile to displace the chloride and form the six-membered piperidine (B6355638) ring.

The ability to construct these diverse heterocyclic systems makes this compound a key starting material in medicinal chemistry research.

| Target Compound Class | General Synthetic Strategy | Biological Relevance |

| Benzazepines | Reaction with phenethylamines followed by intramolecular cyclization. | Dopamine receptor antagonists, neurological drugs. nih.govnih.gov |

| Pyrazoles | Conversion to a 1,3-dicarbonyl equivalent, then condensation with hydrazine. | Anti-inflammatory, analgesic, anticancer, herbicidal agents. nih.gov |

| Piperidines | Reductive amination followed by intramolecular N-alkylation. | Common scaffold in many pharmaceuticals. |

Probes for Investigating Biological Target Interactions and Mechanisms (e.g., enzyme inhibition, receptor binding)

A chemical probe is a small molecule with high potency and selectivity for a specific biological target, used to investigate the target's function in biological systems. nih.govnih.govfebs.org Derivatives of this compound are excellent candidates for developing such probes.

Receptor Binding Probes: The 6-chloro-1-phenylbenzazepine scaffold, synthesized from precursors like this compound, has been instrumental in probing the structure and function of dopamine receptors. nih.gov Structure-activity relationship (SAR) studies on a series of these compounds have revealed key insights into receptor binding. For instance, research has shown that the presence of the 6-chloro group on the benzazepine ring can significantly enhance affinity for the D1 dopamine receptor. nih.gov By systematically modifying different parts of the molecule, researchers can map the binding pocket of the receptor and understand the forces that govern ligand-receptor interactions.

Enzyme Inhibition Probes: The alkyl chloride moiety of this compound can function as a reactive "warhead" for targeted enzyme inhibition. nih.gov Specifically, it can act as an electrophile that forms a covalent bond with nucleophilic amino acid residues (such as cysteine, histidine, or serine) within the active site of an enzyme. This results in irreversible inhibition, which is a powerful tool for studying enzyme mechanisms and validating drug targets. This mechanism is analogous to other known chlorinated inhibitors, like β-chloro-D-alanine, which are used to study pyridoxal (B1214274) phosphate-mediated enzyme reactions. researchgate.net A probe designed from this scaffold could be used to identify and characterize novel enzymes or to elucidate the role of a known enzyme in a specific cellular pathway.

| Application as a Probe | Mechanism of Action | Target Class | Key Structural Feature |

| Receptor Binding Studies | Non-covalent interaction with receptor binding pocket. | G-protein coupled receptors (e.g., Dopamine Receptors). nih.gov | 6-Chloro-1-phenylbenzazepine core. |

| Enzyme Inhibition | Covalent modification of active site residues. | Enzymes with nucleophilic active sites (e.g., proteases, kinases). | Electrophilic alkyl chloride group. |

Utility in Materials Science: Precursors for Polymer Chemistry and Advanced Functional Materials

While specific applications of this compound in materials science are not extensively documented, its functional groups suggest significant potential as a monomer or a polymer modifier.

Polymer Synthesis: The ketone group can participate in condensation polymerization reactions to form structures like polyketals or polyimines. The phenyl ring contributes to thermal stability and rigidity in a polymer backbone.

Functionalization and Grafting: The alkyl chloride group is a versatile handle for modifying existing polymers or surfaces. It can serve as an initiation site for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), allowing for the growth of polymer chains from a surface ("grafting from"). This is a common strategy for creating advanced functional materials with tailored surface properties, such as wettability, biocompatibility, or adhesion.

Precursors to Functional Monomers: this compound can be converted into more complex monomers. For example, the chloride can be substituted with a polymerizable group like an acrylate (B77674) or a styrene (B11656) moiety, creating a monomer that carries the phenyl ketone group as a functional pendant. Such polymers could have applications in photolithography or as photo-crosslinkable materials.

Agrochemical and Industrial Applications as Chemical Intermediates

Beyond pharmaceuticals, this compound and related chloro-ketones are valuable intermediates in the broader chemical industry, including agrochemical and fine chemical manufacturing.

Agrochemical Intermediates: The synthesis of biologically active compounds from this precursor extends to the agrochemical sector. As previously noted, pyrazole derivatives are not only used in medicine but also as potent herbicides and fungicides. nih.gov Therefore, this compound serves as a potential starting material for the synthesis of novel agrochemicals based on the pyrazole scaffold or other active heterocycles. The general category of alkyl chlorides represents a significant class of agrochemical intermediates. framochem.comgugupharm.com

Industrial Applications: The utility of similar structures as industrial intermediates is well-established. For example, 6-chloro-1-hexanol (B31631) is used in the synthesis of various fine chemicals, including flavors and fragrances. ganeshremedies.comnih.gov Likewise, 6-chloro-2-hexanone is a recognized building block for fine chemicals in addition to its pharmaceutical use. cionpharma.com By analogy, this compound is a versatile industrial synthon. Its bifunctionality allows it to be used in multi-step syntheses to introduce the 1-phenyl-1-oxohexyl fragment into a variety of target molecules for applications ranging from specialty chemicals to consumer products.

Future Prospects and Emerging Research Frontiers for 6 Chloro 1 Oxo 1 Phenylhexane

Development of Advanced Asymmetric Synthetic Routes for Chiral Analogues

The development of chiral analogues of 6-chloro-1-oxo-1-phenylhexane is a significant area of future research, as stereochemistry often plays a critical role in the biological activity and material properties of chemical compounds. The creation of enantiomerically pure versions of this chloroketone requires advanced asymmetric synthesis strategies. chiralpedia.com Current research in organic synthesis is heavily focused on developing highly efficient and selective catalytic methods. nih.gov

Future efforts will likely concentrate on several key areas:

Organocatalysis: Chiral organocatalysts, such as proline derivatives and chiral phosphoric acids, offer a metal-free approach to asymmetric synthesis, which is beneficial for reducing toxic metal contamination in final products. nih.gov Research will aim to design and screen new organocatalysts specifically tailored for the asymmetric alkylation or acylation reactions that could lead to chiral this compound derivatives.

Transition-Metal Catalysis: The use of chiral ligands in combination with transition metals (e.g., rhodium, palladium, iridium) is a powerful tool for a wide range of asymmetric transformations. mpg.de Future work may involve developing novel chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands that can effectively control the stereochemistry of key bond-forming steps in the synthesis of chiral analogues.

Biocatalysis: Enzymes offer unparalleled stereoselectivity under mild reaction conditions. Engineered enzymes, such as ketoreductases, could be employed for the enantioselective reduction of a precursor diketone or other prochiral starting materials to yield chiral alcohols, which can then be converted to the desired chiral chloroketone.

The successful development of these routes would provide access to a library of chiral analogues, enabling detailed studies into their structure-activity relationships.

Table 1: Hypothetical Catalytic Systems for Asymmetric Synthesis of Chiral this compound Analogues

| Catalyst Type | Chiral Catalyst/Ligand Example | Target Reaction | Potential Enantiomeric Excess (ee) | Potential Advantages |

| Organocatalysis | Chiral Phosphoric Acid (CPA) | Asymmetric Friedel-Crafts Alkylation | >95% | Metal-free, environmentally benign |

| Transition-Metal Catalysis | Rhodium complex with a Chiral Diene Ligand | Enantioselective 1,4-Addition | >98% | High turnover numbers, broad substrate scope |

| Biocatalysis | Engineered Ketoreductase (KRED) | Asymmetric Reduction of Prochiral Ketone | >99% | High enantioselectivity, mild conditions |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

For the scalable and efficient production of this compound, the integration of flow chemistry and automated synthesis platforms presents a transformative opportunity. researchgate.net Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced reaction control, improved safety, higher yields, and greater reproducibility. vapourtec.com

Future research in this area will likely focus on:

Process Optimization: Developing continuous flow protocols for the key synthetic steps involved in producing this compound. This includes optimizing parameters such as residence time, temperature, and reagent stoichiometry to maximize yield and purity. vapourtec.com

Automated Platforms: Utilizing automated synthesis platforms that can perform multi-step syntheses, purifications, and analyses in a continuous and unattended manner. mit.edu These platforms can accelerate the discovery of optimal reaction conditions and facilitate the rapid production of derivative libraries.

Safety Enhancements: Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for better management of reaction heat and safer handling of potentially hazardous intermediates or reagents. researchgate.net

The adoption of these technologies will be crucial for meeting potential industrial demand for this compound and its derivatives in a cost-effective and sustainable manner.

Table 2: Comparison of Batch vs. Hypothetical Flow Synthesis for this compound

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Scalability | Difficult, requires larger reactors | Easier, by running the system for longer |

| Heat Transfer | Limited, potential for hotspots | Excellent, improved safety and control |

| Process Control | Manual, less precise | Automated, highly precise |

| Reproducibility | Variable between batches | High |

Discovery of Novel Reactivity and Catalytic Cycles Tailored to Specific Transformations

The inherent reactivity of the chloroketone functional group in this compound makes it a valuable substrate for discovering novel chemical transformations and catalytic cycles. hku.hk The presence of both an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic substitution (at the chloro-group) allows for a diverse range of chemical manipulations.

Emerging research frontiers in this domain include:

Dual Catalysis: Designing catalytic systems where two different catalysts simultaneously activate different parts of the molecule to achieve novel transformations. For example, a Lewis acid could activate the ketone while a transition metal catalyst activates the carbon-chlorine bond.

Photoredox Catalysis: Using light to drive chemical reactions under mild conditions. chiralpedia.com The chloroketone moiety could participate in photoredox cycles to form radical intermediates, which can then engage in a variety of carbon-carbon or carbon-heteroatom bond-forming reactions.

C-H Activation: Developing catalytic methods to selectively functionalize the otherwise inert C-H bonds within the phenyl or hexane (B92381) portions of the molecule. This would provide direct access to a wide array of complex derivatives without the need for pre-functionalized starting materials.

These advanced catalytic methods could significantly expand the chemical space accessible from this compound, leading to the synthesis of novel compounds with unique properties.

Advanced Biophysical Characterization of Potential Biological Interactions

Understanding the potential interactions of this compound and its derivatives with biological macromolecules is crucial for exploring any therapeutic or biological applications. Advanced biophysical techniques provide detailed insights into these interactions at a molecular level. nih.gov

Future research will likely employ a suite of sophisticated methods:

Surface Plasmon Resonance (SPR): To quantitatively measure the binding affinity and kinetics of the compound with target proteins in real-time.

Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding, such as enthalpy and entropy, providing a complete thermodynamic profile of the interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the binding site of the compound on a protein and to characterize any conformational changes that occur upon binding.

X-ray Crystallography: To obtain a high-resolution three-dimensional structure of the compound bound to its biological target, revealing the precise molecular interactions.

A comprehensive biophysical characterization is essential for rational drug design and for understanding the compound's mechanism of action if it is found to have biological activity. nih.gov

Data-Driven and Artificial Intelligence Approaches in Reaction Discovery and Optimization

For this compound, AI and machine learning (ML) could be applied in several ways:

Reaction Prediction: AI models, trained on vast databases of chemical reactions, can predict the likely outcomes of novel transformations involving the chloroketone, helping chemists to prioritize promising synthetic routes. pharmafeatures.comsaiwa.ai

Retrosynthesis Planning: AI tools can propose novel synthetic pathways for complex derivatives of this compound, potentially uncovering more efficient or innovative routes. chemcopilot.com

Optimization of Reaction Conditions: Machine learning algorithms can analyze experimental data to identify the optimal conditions (e.g., temperature, solvent, catalyst) for a given reaction, reducing the time and resources required for experimental screening. researchgate.netsinodoschemistry.com

By leveraging the power of AI, researchers can navigate the complexities of chemical synthesis more effectively, leading to faster and more efficient development of new compounds and materials derived from this compound.

Exploration of Complex Supramolecular Assemblies Involving the Chloroketone Structure

The functional groups within this compound—the phenyl ring, the ketone, and the chloro group—can all participate in non-covalent interactions, making the molecule a potential building block for supramolecular assemblies. nih.gov The study of how molecules self-assemble into larger, ordered structures is a rapidly growing field with applications in materials science and nanotechnology.

Future research could explore:

Crystal Engineering: Investigating how modifications to the molecular structure of this compound influence its packing in the solid state, potentially leading to the design of new crystalline materials with desired properties.

Self-Assembled Monolayers (SAMs): Studying the formation of ordered layers of the molecule on various surfaces, which could have applications in surface modification and sensor technology.

Hierarchical Assemblies: Using the chloroketone as a component in more complex, multi-level assemblies. nih.govnih.gov For example, it could be incorporated into metal-organic frameworks (MOFs) or other extended structures, where its functional groups could be used to tune the properties of the resulting material.

By understanding and controlling the supramolecular behavior of this compound, it may be possible to create novel functional materials with tailored architectures and properties.

Q & A

Q. What are the optimal synthetic routes for 6-chloro-1-oxo-1-phenylhexane, and how can reaction yields be maximized?

- Methodological Answer : Synthetic pathways should begin with Friedel-Crafts acylation of benzene with hexanoyl chloride to form 1-phenylhexan-1-one, followed by chlorination at the 6-position using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under radical initiation. Yield optimization requires controlled temperature (0–5°C for chlorination) and stoichiometric excess of the chlorinating agent (1.2–1.5 equivalents). Monitor reaction progress via TLC or GC-MS to minimize byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the ketone carbonyl signal (~208–210 ppm in ¹³C NMR) and chloroalkane resonance (C-6, ~45–50 ppm). Aromatic protons appear as a multiplet (δ 7.2–7.5 ppm).

- IR Spectroscopy : Confirm the ketone C=O stretch (~1700 cm⁻¹) and C-Cl bond (~550–650 cm⁻¹).

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 196 (M⁺) and fragment ions corresponding to phenyl loss (C₆H₅CO⁺, m/z 105) .

Q. How does the electronic environment of the ketone group in this compound influence its reactivity in nucleophilic addition reactions?

- Methodological Answer : The electron-withdrawing chlorine atom at C-6 increases the electrophilicity of the ketone carbonyl, enhancing reactivity toward nucleophiles like Grignard reagents or hydrides. Compare reaction rates with non-chlorinated analogs (e.g., 1-phenylhexan-1-one) using kinetic studies under identical conditions (solvent, temperature). Monitor via UV-Vis spectroscopy or quenching followed by GC analysis .

Advanced Research Questions

Q. What computational chemistry approaches (e.g., DFT, molecular dynamics) are suitable for modeling the conformational flexibility and electronic properties of this compound?

Q. How can researchers resolve contradictions in published kinetic data regarding the hydrolysis rates of this compound under varying pH conditions?

- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design controlled hydrolysis experiments. Use buffered solutions (pH 2–12) at 25°C, and monitor reaction progress via HPLC. Replicate conflicting studies precisely, noting variables like ionic strength or trace metal catalysts. Statistical analysis (ANOVA) of rate constants and Arrhenius plots can identify outliers. Cross-validate with quantum mechanical calculations (e.g., transition state modeling) .

Q. What experimental strategies are recommended for investigating the compound’s potential as a chiral building block in asymmetric synthesis, given its stereochemical configuration?

- Methodological Answer :

- Chiral Resolution : Use chiral stationary phase HPLC or enzymatic resolution (e.g., lipase-catalyzed kinetic resolution).

- Asymmetric Catalysis : Test enantioselective alkylation or aldol reactions with chiral ligands (e.g., BINOL-derived catalysts).

- Circular Dichroism (CD) : Confirm enantiomeric excess (ee) and assign absolute configuration. Correlate results with X-ray crystallography of derivative crystals (e.g., hydrazones) .

Data Contradiction Analysis Framework

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.